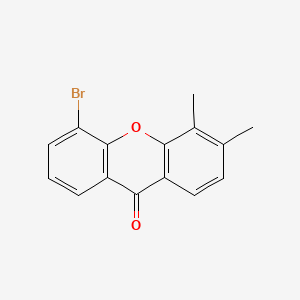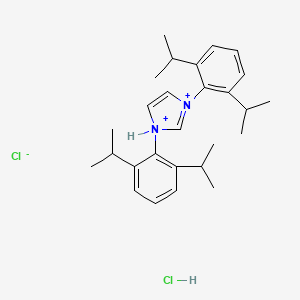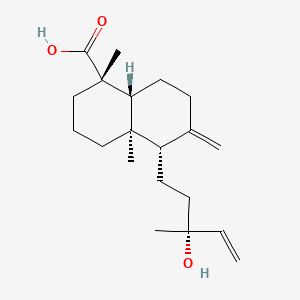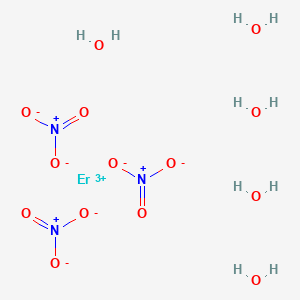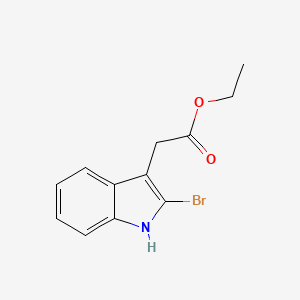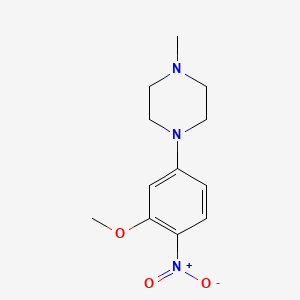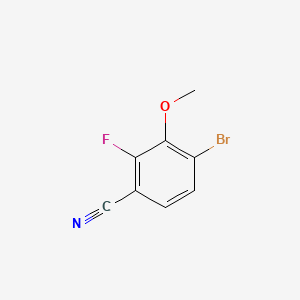
5,7,4'-Trihydroxy-3,6-diMethoxy-3'-prenylflavone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7,4’-Trihydroxy-3,6-diMethoxy-3’-prenylflavone is a natural flavonoid compound found in the herbs of Dodonaea viscosa . It has a molecular weight of 398.4 .
Molecular Structure Analysis
The molecular formula of 5,7,4’-Trihydroxy-3,6-diMethoxy-3’-prenylflavone is C22H22O7 . The compound has a complex structure with multiple functional groups, including three hydroxy groups, two methoxy groups, and a prenyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of 5,7,4’-Trihydroxy-3,6-diMethoxy-3’-prenylflavone include a molecular weight of 398.4 g/mol, a XLogP3-AA of 4.7, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 7, and a rotatable bond count of 5 .Applications De Recherche Scientifique
A study identified a novel prenylated flavone glycoside related to 5,7,4'-Trihydroxy-3,6-diMethoxy-3'-prenylflavone from Erythrina indica seeds, highlighting its potential in natural product chemistry (Yadava & Reddy, 1999).
Research on the synthesis of a similar compound, 5,6,7,3′-Tetramethoxy-4′-hydroxy-8-C-prenylflavone, derived from Orthosiphon stamineus leaves, suggests its significance in synthetic organic chemistry (Hossain & Ismail, 2005).
Prenylated flavonoids, including variants of this compound, were isolated from Dodonaea polyandra, a medicinal plant used by the Northern Kaanju people. These compounds are associated with anti-inflammatory activities, indicating their potential in medicinal applications (Simpson et al., 2011).
A study on Euchresta japonica found that a prenylflavonoid variant of this compound has an inhibitory effect on oxidative stress, indicating its potential in oxidative stress research (Toda & Shirataki, 2006).
Research on Artocarpus heterophyllus roots led to the isolation of prenylflavonoids related to this compound, contributing to the study of natural products in plants (Lin et al., 1995).
A study on the allelopathic effects of flavone glycosides in rice identified a compound structurally similar to this compound, revealing its role in plant interactions and soil chemistry (Kong et al., 2007).
Mécanisme D'action
Target of Action
Prenylated flavonoids, a category to which this compound belongs, are known to interact with a wide range of cellular targets .
Mode of Action
It’s known that prenylated flavonoids possess higher lipid solubility, an affinity for the cell membrane, and gastrointestinal absorption capacity due to the presence of prenyl groups . This suggests that they have the potential to interact with diverse cellular targets.
Biochemical Pathways
Prenylated flavonoids are known to exhibit a wide range of biological activities, such as anti-cancer, anti-inflammatory, neuroprotective, anti-diabetic, anti-obesity, cardioprotective effects, and anti-osteoclastogenic activities . This suggests that they may affect multiple biochemical pathways.
Pharmacokinetics
Prenylated flavonoids are known to possess higher lipid solubility, an affinity for the cell membrane, and gastrointestinal absorption capacity due to the presence of prenyl groups . This suggests that they may have good bioavailability.
Result of Action
Prenylated flavonoids are known to exhibit a wide range of biological activities, such as anti-cancer, anti-inflammatory, neuroprotective, anti-diabetic, anti-obesity, cardioprotective effects, and anti-osteoclastogenic activities . This suggests that they may have significant molecular and cellular effects.
Action Environment
It’s known that the bioactivity and bioavailability of prenylated flavonoids are increased due to the presence of prenyl groups , suggesting that they may be relatively stable and effective in various environments.
Analyse Biochimique
Biochemical Properties
The biochemical properties of 5,7,4’-Trihydroxy-3,6-diMethoxy-3’-prenylflavone are not well-studied. Flavonoids, the class of compounds to which it belongs, are known to interact with a variety of enzymes, proteins, and other biomolecules. These interactions can influence biochemical reactions in various ways, such as by acting as antioxidants, regulating enzyme activity, or modulating signal transduction pathways .
Cellular Effects
The cellular effects of 5,7,4’-Trihydroxy-3,6-diMethoxy-3’-prenylflavone are not well-documented. Flavonoids are known to influence cell function in several ways. They can affect cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 5,7,4’-Trihydroxy-3,6-diMethoxy-3’-prenylflavone is not well-understood. Flavonoids can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propriétés
IUPAC Name |
5,7-dihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-3,6-dimethoxychromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O7/c1-11(2)5-6-12-9-13(7-8-14(12)23)20-22(28-4)19(26)17-16(29-20)10-15(24)21(27-3)18(17)25/h5,7-10,23-25H,6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXCTBPUBORURW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)OC)O)OC)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
